2-Chloro-6-(ethanesulfinyl)benzoic acid
Overview
Description
Scientific Research Applications
Research on Benzoic Acid Derivatives
Supramolecular Architecture : Research on derivatives of benzoic acid, like 2-chloro-5-nitro-benzoic acid, has shown interesting results in creating supramolecular structures through self-assembly with organic bases. This demonstrates the potential of benzoic acid derivatives in forming novel helical architectures, which could have implications for nanoscale construction and molecular recognition processes (Tan, 2007).
Thermodynamic Studies : Thermodynamic studies of benzoic acid and chlorobenzoic acids have been conducted to better understand their phase behavior in various mixtures. Such research is crucial for process design in pharmaceuticals, highlighting the importance of benzoic acid derivatives in drug substance research (Reschke et al., 2016).
Environmental and Food Science : Benzoic acid and its derivatives are widely studied for their occurrence in foods and as additives. Their widespread use raises questions regarding human exposure, metabolism, and potential health impacts, making this an important area of research (del Olmo et al., 2017).
Halogen Bonds in Molecular Salts : Research on 2-Chloro-4-nitrobenzoic acid, a compound with some structural similarities to the one of interest, explores the role of halogen bonds in molecular salts. This study contributes to our understanding of crystal engineering and the stabilization of molecular structures, which could be relevant for designing drugs or new materials (Oruganti et al., 2017).
Safety And Hazards
The safety information for 2-Chloro-6-(ethanesulfinyl)benzoic acid indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H303, H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-chloro-6-ethylsulfinylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-2-14(13)7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVICEKZORAOPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=C(C(=CC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(ethanesulfinyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.